3-(4-Chloroquinazolin-2-yl)phenyl acetate
Overview
Description
3-(4-Chloroquinazolin-2-yl)phenyl acetate is a chemical compound with the molecular formula C16H11ClN2O2 and a molecular weight of 298.73 g/mol . It is characterized by the presence of a quinazoline ring substituted with a chlorine atom at the 4-position and an acetate group attached to a phenyl ring at the 3-position. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloroquinazolin-2-yl)phenyl acetate typically involves the reaction of 4-chloroquinazoline with 3-hydroxyphenyl acetate. One common method involves dissolving 4-chloroquinazoline in a suitable solvent such as isopropanol, followed by the addition of 3-hydroxyphenyl acetate. The reaction mixture is then heated to around 95°C and stirred for a specific duration to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The product is then purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloroquinazolin-2-yl)phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding phenol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetate group.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the quinazoline ring.
Hydrolysis: The major product is 3-(4-chloroquinazolin-2-yl)phenol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Chloroquinazolin-2-yl)phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chloroquinazolin-2-yl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoroquinazolin-2-yl)phenyl acetate
- 3-(4-Bromoquinazolin-2-yl)phenyl acetate
- 3-(4-Methylquinazolin-2-yl)phenyl acetate
Uniqueness
3-(4-Chloroquinazolin-2-yl)phenyl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance its potency in certain applications, such as antimicrobial activity .
Properties
IUPAC Name |
[3-(4-chloroquinazolin-2-yl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-10(20)21-12-6-4-5-11(9-12)16-18-14-8-3-2-7-13(14)15(17)19-16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMUDDXQSHDRFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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